1-(3-Ethoxy-4-methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine
Description
1-(3-ETHOXY-4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C24H28N2O4S/c1-3-30-24-16-19(8-11-23(24)29-2)18-25-12-14-26(15-13-25)31(27,28)22-10-9-20-6-4-5-7-21(20)17-22/h4-11,16-17H,3,12-15,18H2,1-2H3 |
InChI Key |
PDYFJPCEQNLQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ETHOXY-4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzyl intermediate: Reacting 3-ethoxy-4-methoxybenzyl chloride with a suitable base to form the benzyl intermediate.
Piperazine coupling: Coupling the benzyl intermediate with piperazine under basic conditions.
Sulfonylation: Introducing the naphthylsulfonyl group through a sulfonylation reaction using naphthylsulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-ETHOXY-4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield sulfides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-ETHOXY-4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-ETHOXY-4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERIDINE: A similar compound with a piperidine ring instead of a piperazine ring.
1-(3-ETHOXY-4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)MORPHOLINE: A compound with a morpholine ring instead of a piperazine ring.
Uniqueness
1-(3-ETHOXY-4-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the benzyl and naphthylsulfonyl groups may confer unique properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
